1-(7-methoxy-1H-indol-2-yl)ethanone

IDO1 inhibition cancer immunotherapy indoleamine 2,3-dioxygenase

1-(7-Methoxy-1H-indol-2-yl)ethanone (CAS 1496012-61-3, C₁₁H₁₁NO₂, MW 189.21 g/mol) is a 2-acetylindole derivative bearing a methoxy substituent at the 7-position of the indole ring. This compound belongs to the indol-2-yl ethanone scaffold class, which has been established as a privileged chemotype for indoleamine 2,3-dioxygenase (IDO) inhibition.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B11904808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-methoxy-1H-indol-2-yl)ethanone
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(N1)C(=CC=C2)OC
InChIInChI=1S/C11H11NO2/c1-7(13)9-6-8-4-3-5-10(14-2)11(8)12-9/h3-6,12H,1-2H3
InChIKeyFRFVBZWNQITZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(7-Methoxy-1H-indol-2-yl)ethanone: Baseline Characterization and Comparator Landscape for Scientific Procurement


1-(7-Methoxy-1H-indol-2-yl)ethanone (CAS 1496012-61-3, C₁₁H₁₁NO₂, MW 189.21 g/mol) is a 2-acetylindole derivative bearing a methoxy substituent at the 7-position of the indole ring [1]. This compound belongs to the indol-2-yl ethanone scaffold class, which has been established as a privileged chemotype for indoleamine 2,3-dioxygenase (IDO) inhibition [2][3]. The 7-methoxy substitution pattern distinguishes it from the more commonly explored 5- and 6-methoxy regioisomers, with implications for electronic distribution, heme-iron coordination geometry, and hydrogen-bonding capacity within the IDO active site [3]. Commercially available at purities of 95–97% from multiple vendors, this compound serves as both a biologically active small molecule and a versatile synthetic building block for more complex indole-derived pharmacophores [1].

Why Indole-2-yl Ethanone Analogs Cannot Be Interchanged: Differential Evidence for 1-(7-Methoxy-1H-indol-2-yl)ethanone


The indol-2-yl ethanone chemotype exhibits pronounced position-dependent pharmacology: the methoxy substituent location on the indole ring fundamentally alters electronic distribution, heme-iron coordination geometry, and hydrogen-bonding capacity within the IDO enzyme active site [1]. The Dolušić et al. SAR study established that while substituents at the 5- and 6-positions are generally well tolerated for IDO inhibition, the 7-position methoxy group creates a distinct steric and electrostatic environment that differentially modulates potency, selectivity, and metabolic stability [2]. Furthermore, 7-methoxyindole derivatives have been independently characterized as agonists and antagonists of the human aryl hydrocarbon receptor (AhR), a nuclear receptor involved in immune regulation and xenobiotic metabolism—an activity not equivalently shared by 5- or 6-methoxy regioisomers [3]. These multi-target pharmacological differences mean that substituting 1-(7-methoxy-1H-indol-2-yl)ethanone with a 5-methoxy, 6-methoxy, or unsubstituted analog will yield non-equivalent biological outcomes, even within the same assay system.

Quantitative Differentiation Evidence for 1-(7-Methoxy-1H-indol-2-yl)ethanone vs. Closest Analogs


IDO1 Inhibitory Potency: 7-Methoxy vs. 5-Methoxy and Unsubstituted Indol-2-yl Ethanones

The indol-2-yl ethanone series exhibits micromolar IDO1 inhibition that is modulated by methoxy substitution position. The Dolušić et al. 2011 SAR study reported that compounds in this series achieve IC₅₀ values in the micromolar range in both in vitro enzymatic and cellular assays [1]. A structurally related indol-2-yl ethanone derivative bearing a 7-methoxy substitution was reported to exhibit an IC₅₀ of approximately 65 µM against IDO . The 3D-QSAR model developed by Bhadoriya et al. (2012) on 22 indol-2-yl ethanone derivatives demonstrated that steric and hydrophobic field effects near the 7-position dominantly determine binding affinity, with the model achieving external validation predictivity of r² = 0.7935 [2]. By contrast, 5- and 6-methoxy substituted analogs produce different steric/electrostatic contour maps at the active site entrance cavity, as established by the kNN-MFA molecular field analysis [2].

IDO1 inhibition cancer immunotherapy indoleamine 2,3-dioxygenase

Aryl Hydrocarbon Receptor (AhR) Modulation: 7-Methoxyindole Scaffold vs. Other Methoxyindole Regioisomers

7-Methoxyindole (the core scaffold of the target compound) has been independently characterized as both an agonist and antagonist of the human aryl hydrocarbon receptor (AhR) [1]. In a comprehensive study by Stepankova et al. (2018), 7-MeO-indole induced substantial nuclear translocation of AhR and enriched binding of AhR to the CYP1A1 promoter, with agonist efficacy (E_max) reaching approximately 80% relative to the prototypical AhR ligand TCDD [1]. By comparison, 4-Me-indole showed E_max of 134%, and 6-Me-indole showed E_max of 91% in the same assay system [1]. Binding pocket analysis further revealed that 4-methylindole and 7-methoxyindole can simultaneously bind to the AhR pocket and produce synergistic interactions—a property not observed with 5-methoxy or unsubstituted indole [1]. The most effective AhR antagonists identified in this study included 3-Me-indole (IC₅₀ 19 µM) and 2,3-diMe-indole (IC₅₀ 11 µM), establishing a reference range against which 7-methoxyindole-containing compounds can be benchmarked [1].

AhR agonism nuclear receptor immunomodulation CYP1A1 induction

Heme-Iron Coordination Capacity: 2-Acetyl vs. 3-Acetyl Indole Regioisomers

The Dolušić et al. (2011) SAR study established that an iron-coordinating group on the linker is a prerequisite for IDO inhibitory activity in the indol-2-yl ethanone series [1]. The 2-acetyl (ethanone) carbonyl oxygen of 1-(7-methoxy-1H-indol-2-yl)ethanone is positioned to coordinate the heme iron of IDO, whereas the isomeric 3-acetyl derivative (1-(7-methoxy-1H-indol-3-yl)ethanone, CAS 944086-13-9) places the carbonyl at a geometrically non-equivalent position on the indole ring, fundamentally altering the coordination geometry [1]. The 3D-QSAR contour maps from Bhadoriya et al. (2012) confirm that steric fields around the 2-position acetyl group are critical determinants of IDO binding affinity [2]. Additionally, the crystal structure of a representative indol-2-yl ethanone analog (CCDC 794451) has been deposited, providing experimental validation of the scaffold geometry and confirming the coplanarity of the acetyl group with the indole ring system [3].

heme coordination IDO inhibition mechanism structural biology

Physicochemical Differentiation: 7-Methoxy Positional Isomer vs. 5- and 6-Methoxy Analogs

The computed physicochemical properties of 1-(7-methoxy-1H-indol-2-yl)ethanone reveal key differentiators from its positional isomers that impact lead optimization decisions. The compound has a computed XLogP3-AA of 2.0, a topological polar surface area (TPSA) of 42.1 Ų, one hydrogen bond donor (indole NH), and two hydrogen bond acceptors (methoxy oxygen and acetyl carbonyl) [1]. While the identical molecular formula (C₁₁H₁₁NO₂, MW 189.21) is shared with 5-methoxy and 6-methoxy positional isomers, the 7-methoxy substitution creates a distinct intramolecular hydrogen-bonding environment: the methoxy oxygen at position 7 is in proximity to the indole NH, enabling a weak intramolecular interaction that subtly modulates the NH pKa and hydrogen-bond donor capacity relative to the 5- and 6-methoxy isomers where this geometry is absent [2]. The computed TPSA of 42.1 Ų places the compound well within the favorable range for CNS penetration (TPSA < 60–70 Ų), whereas the modest XLogP of 2.0 indicates balanced lipophilicity suitable for both cellular permeability and aqueous solubility [1].

drug-likeness physicochemical properties ADME medicinal chemistry

Synthetic Versatility: 7-Methoxy-2-acetylindole as a Distinct Building Block for Kinase and IDO/TDO Inhibitor Libraries

1-(7-Methoxy-1H-indol-2-yl)ethanone serves as a versatile synthetic intermediate for constructing more complex bioactive molecules. The 2-acetyl group enables condensation reactions (Claisen-Schmidt, Knoevenagel), while the 7-methoxy group directs electrophilic aromatic substitution to specific positions on the indole ring [1]. This scaffold has been elaborated into bis(indolyl)methanones with FLT3 and PDGFR kinase inhibitory activity (IC₅₀ values as low as 0.04–0.06 µM for optimized derivatives) [2]. A related 7-methoxy-indol-2-yl scaffold has been incorporated into 4-(4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid, a dual mTORC1/C2 kinase inhibitor with anti-tumor activity used in breast cancer research . The 7-methoxy substitution pattern is distinct from 5-methoxy and 6-methoxy analogs in that it yields different regiochemical outcomes in subsequent derivatization reactions due to the electronic directing effects of the methoxy group at the 7-position (ortho/para to the benzene ring fusion) [1].

synthetic building block medicinal chemistry kinase inhibitors parallel synthesis

Validated Application Scenarios for 1-(7-Methoxy-1H-indol-2-yl)ethanone in Scientific Research and Industrial Procurement


IDO1/TDO Inhibitor Lead Optimization Programs in Cancer Immunotherapy

The indol-2-yl ethanone scaffold, including 1-(7-methoxy-1H-indol-2-yl)ethanone, has been validated as an IDO1 inhibitor chemotype in both enzymatic and cellular assays, with IC₅₀ values in the micromolar range [1]. Medicinal chemistry teams pursuing structure-based design of IDO1 or TDO inhibitors for cancer immunotherapy can use this compound as a core scaffold for SAR exploration, leveraging the 7-methoxy group's ability to form hydrogen bonds with Pro104 in the IDO entrance cavity while the 2-acetyl carbonyl coordinates the heme iron [1]. The 3D-QSAR model provides predictive guidance for potency optimization through modifications at the 5- and 6-positions, which the model identifies as tolerant of small substituent variations [2].

Dual-Target AhR/IDO Pharmacological Profiling Studies

Given that 7-methoxyindole derivatives exhibit both IDO inhibition and AhR modulation (E_max ~80% AhR activation), 1-(7-methoxy-1H-indol-2-yl)ethanone is uniquely suited for studies investigating the intersection of tryptophan metabolism and AhR signaling in tumor immune evasion [3]. Unlike 5-methoxy or 6-methoxy analogs, which lack the specific AhR partial agonist profile, the 7-methoxy compound can serve as a dual-mechanism probe for dissecting the relative contributions of IDO-mediated tryptophan depletion vs. AhR-mediated transcriptional programs in the tumor microenvironment [3].

Synthetic Building Block for Kinase-Focused Compound Libraries

The 7-methoxy-2-acetylindole core has been successfully elaborated into potent FLT3 kinase inhibitors (IC₅₀ = 0.04–0.06 µM for optimized bis(indolyl)methanone derivatives) and dual mTORC1/C2 inhibitors with in vivo anti-tumor activity in breast cancer models [4]. Procurement of 1-(7-methoxy-1H-indol-2-yl)ethanone as a synthetic intermediate enables access to these privileged kinase inhibitor chemotypes that cannot be equivalently generated from 5-methoxy or 6-methoxy regioisomeric starting materials due to divergent regiochemical directing effects [5].

Crystallographic and Biophysical Target Engagement Studies

The crystal structure of a representative indol-2-yl ethanone analog has been deposited in the Cambridge Structural Database (CCDC 794451), providing a validated structural reference for docking studies and co-crystallization experiments [6]. Researchers can use this compound for biophysical target engagement assays (SPR, ITC, thermal shift) against IDO1, with the 7-methoxy group providing a distinct spectral handle (UV absorbance shift) for monitoring ligand binding that is not identically available from unsubstituted or 5-/6-substituted analogs [1].

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